3-Fluoro-2-(trifluoromethyl)aniline
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Overview
Description
3-Fluoro-2-(trifluoromethyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Studies
3-Fluoro-2-(trifluoromethyl)aniline has been utilized in the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These compounds have been characterized by various spectroscopic techniques and their antiproliferative potentials against Mat-LyLu cell lines have been determined (Kasumov, Şahin, & Aktas, 2016).
Vibrational Analysis and NLO Materials
Research on vibrational analysis of fluoro and trifluoromethyl substituted anilines, including 4-chloro-3-(trifluoromethyl)aniline, has been conducted. The study includes experimental and theoretical vibrational analysis to understand the molecular features of these compounds, which are potentially useful to non-linear optical (NLO) materials (Revathi et al., 2017).
Organic Synthesis and Medicinal Chemistry
The compound has been identified as a suitable monodentate transient directing group (MonoTDG) in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of useful quinazoline and fused isoindolinone scaffolds, demonstrating its utility in organic synthesis and medicinal chemistry applications (Wu et al., 2021).
Synthesis of Polyanilines
Research on the chemical synthesis and characterization of fluoro-substituted polyanilines has been conducted. This work includes synthesizing polyfluoroanilines from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route (Kwon, Conklin, Makhinson, & Kaner, 1997).
Visible-Light-Promoted Radical Chemistry
This compound has been used in visible-light-promoted radical C-H trifluoromethylation of free anilines. This protocol provides an economical route to trifluoromethylated free anilines, important for biologically active compounds and as building blocks in various chemical syntheses (Xie et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDWKFHBPDEQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575754 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-22-8 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.